N'-(cyclohexylacetyl)-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-(cyclohexylacetyl)-2-methylfuran-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclohexylacetyl group attached to a furan ring, which is further connected to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclohexylacetyl)-2-methylfuran-3-carbohydrazide typically involves the reaction of cyclohexylacetic acid with 2-methylfuran-3-carbohydrazide. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the hydrazide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(cyclohexylacetyl)-2-methylfuran-3-carbohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclohexylacetyl)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(cyclohexylacetyl)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(cyclohexylacetyl)-2-methylfuran-3-carbohydrazide: shares structural similarities with other hydrazides and furan derivatives.
N’-(phenylacetyl)-2-methylfuran-3-carbohydrazide: A similar compound with a phenylacetyl group instead of a cyclohexylacetyl group.
N’-(cyclohexylacetyl)-2-methylthiophene-3-carbohydrazide: A related compound where the furan ring is replaced by a thiophene ring.
Uniqueness
The uniqueness of N’-(cyclohexylacetyl)-2-methylfuran-3-carbohydrazide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
N'-(2-cyclohexylacetyl)-2-methylfuran-3-carbohydrazide |
InChI |
InChI=1S/C14H20N2O3/c1-10-12(7-8-19-10)14(18)16-15-13(17)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
ZGMCTKDYRREDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)CC2CCCCC2 |
Origin of Product |
United States |
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